![molecular formula C18H23NO2 B5882909 (2-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine CAS No. 355382-57-9](/img/structure/B5882909.png)
(2-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine
Overview
Description
(2-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine is an organic compound that belongs to the class of benzylamines. This compound features two benzyl groups, each substituted with methoxy and methyl groups, connected to an amine functional group. The presence of these substituents can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine typically involves the reaction of 2-methoxybenzyl chloride with 4-methoxy-2,5-dimethylbenzylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzylamines with various functional groups.
Scientific Research Applications
Pharmacological Applications
-
Serotonin Receptor Agonism :
- This compound is structurally related to various phenethylamines and has been investigated for its agonistic activity at serotonin receptors, particularly the 5-HT_2A receptor. Compounds in this class have shown promise as selective agonists, which may lead to therapeutic applications in treating mood disorders and other psychiatric conditions .
- Potential in Pain Management :
- Neuropharmacological Studies :
Synthetic Applications
- Synthesis of Complex Molecules :
- Use in Medicinal Chemistry :
Structure-Activity Relationships (SAR)
Understanding the SAR of (2-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine is crucial for optimizing its pharmacological properties:
Case Studies
- Study on Agonist Potency :
- Exploration of GPR55 Activation :
- Synthetic Pathways Investigation :
Mechanism of Action
The mechanism of action of (2-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(2-methoxybenzyl)(4-methoxybenzyl)amine: Lacks the additional methyl groups, which can affect its reactivity and biological activity.
(4-methoxybenzyl)(2,5-dimethylbenzyl)amine: Similar structure but different substitution pattern, leading to variations in chemical properties.
Biological Activity
(2-methoxybenzyl)(4-methoxy-2,5-dimethylbenzyl)amine is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure which includes methoxy and methyl groups that can influence its biological activity. The presence of these substituents is crucial for its interaction with various biological targets, including enzymes and receptors.
The mechanism of action for this compound involves binding to specific molecular targets. The methoxy and methyl groups enhance its binding affinity and specificity, which affects its biological activity. This compound has been studied for its interaction with serotonin receptors, particularly the 5-HT2A receptor, which is known to play a significant role in various physiological processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Anticancer Properties : The compound has been explored for its potential anticancer effects. It has shown promise in inducing apoptosis in cancer cells through various pathways .
Table 1: Biological Activities of this compound
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Effective against several bacterial strains | |
Anticancer | Induces apoptosis in gastric cancer cells | |
Receptor Binding | High affinity for 5-HT2A receptors |
Case Studies
- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects, suggesting its potential as a novel antimicrobial agent.
- Cancer Cell Apoptosis : In vitro studies have shown that this compound can induce apoptosis in gastric cancer cells. The mechanism was linked to the activation of specific signaling pathways that lead to cell death .
- Receptor Interaction : Research involving receptor binding assays indicated that the compound has a high affinity for serotonin receptors, particularly the 5-HT2A receptor. This interaction may be responsible for some of its psychoactive effects .
Properties
IUPAC Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]-1-(2-methoxyphenyl)methanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-13-10-18(21-4)14(2)9-16(13)12-19-11-15-7-5-6-8-17(15)20-3/h5-10,19H,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOTVGRWRRGNHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNCC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355124 | |
Record name | 1-(4-Methoxy-2,5-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355382-57-9 | |
Record name | 1-(4-Methoxy-2,5-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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